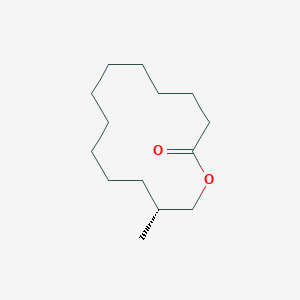
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloromethyl group and a methanesulfonyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the chloromethylation of 5-(methanesulfonyl)-1,2,4-thiadiazole using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a Lewis acid catalyst like aluminum chloride at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Addition Reactions: The methanesulfonyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Lewis acids like aluminum chloride.
Solvents: Dichloromethane, chloroform, or other non-polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloromethyl group with an amine would yield a 3-(aminomethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole derivative.
Scientific Research Applications
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-(Methanesulfonyl)-1,2,4-thiadiazole: Lacks the chloromethyl group.
3-(Chloromethyl)-1,2,4-thiadiazole: Lacks the methanesulfonyl group.
3-(Methyl)-5-(methanesulfonyl)-1,2,4-thiadiazole: Has a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-5-(methanesulfonyl)-1,2,4-thiadiazole is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Properties
CAS No. |
828934-76-5 |
|---|---|
Molecular Formula |
C4H5ClN2O2S2 |
Molecular Weight |
212.7 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-11(8,9)4-6-3(2-5)7-10-4/h2H2,1H3 |
InChI Key |
ZNKVZYWDORWPCR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
![6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine](/img/structure/B12549897.png)



![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)



![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


